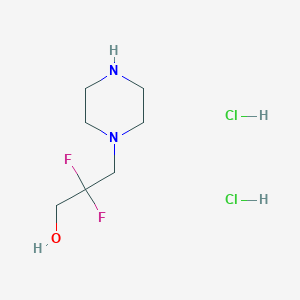

![molecular formula C24H26ClN5O3 B2851428 2-(4-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-36-5](/img/structure/B2851428.png)

2-(4-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds of this class have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Scientific Research Applications

Antiviral Activity

The compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, which has been studied for its potential antiviral activities . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . The greatest antiviral activity among the [1,2,4]triazolo[4,3-a]quinoxalines compounds was found for a compound which showed reduction of the number of the plaques by 25% at 20 mg/ml .

Antimicrobial Activity

Compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have also been investigated for their antimicrobial properties . Some of the synthesized compounds exhibit antibacterial and/or antifungal activities . The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections .

Anticancer Activity

Triazoloquinazoline derivatives have been synthesized and investigated for their anticancer activity against four human cancer cell lines . Five derivatives demonstrated comparable cytotoxic activity with that of doxorubicin as a reference anticancer drug .

Enzyme Inhibitors

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is structurally similar to our compound of interest, has been studied for its potential as an enzyme inhibitor . These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been investigated for its potential as an antitubercular agent .

Analgesic and Anti-inflammatory

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been studied for their analgesic and anti-inflammatory properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been associated with anticancer activity through antagonism of the a2b receptor . This receptor is involved in various pathophysiological conditions, including tumors and ischemia .

Mode of Action

For instance, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate with DNA, which can disrupt the normal functioning of cancer cells .

Biochemical Pathways

Similar compounds have been found to affect γ-aminobutyric acid (gaba) ergic neurotransmission and influence enzymes such as glutamate decarboxylase (gad) and α-oxoglutarate aminotransferase (gaba-t) in the brain .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been performed on similar compounds .

Result of Action

Similar compounds have been found to exhibit anticancer activities, with some showing promising results against hepg2, hct-116, and mcf-7 cancer cell lines .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the specific characteristics of the target cells .

properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN5O3/c1-14(2)12-26-21(31)17-7-10-19-20(11-17)30-23(29(15(3)4)22(19)32)27-28(24(30)33)13-16-5-8-18(25)9-6-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWYAFJBVHPFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)

![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)

![N-(3-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2851352.png)

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2851361.png)

![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)

![(E)-1-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2851363.png)